1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone
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Overview
Description
1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring via an ether linkage
Preparation Methods
The synthesis of 1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(trifluoromethyl)pyridine and 4-hydroxyacetophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Ether Formation: The key step involves the formation of an ether bond between the pyridine and phenyl rings. This is achieved through a nucleophilic substitution reaction where the hydroxyl group of 4-hydroxyacetophenone reacts with the trifluoromethylpyridine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions: Typical reagents include bases, acids, and catalysts, while conditions may involve varying temperatures, pressures, and solvents.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use in drug development due to its unique chemical structure and biological activity.
Agrochemicals: It is explored as a potential ingredient in pesticides and herbicides, leveraging its chemical stability and effectiveness.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Research: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins within biological systems, affecting their function and activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Effects: The compound’s effects depend on its binding affinity and specificity for its targets, leading to potential therapeutic or toxicological outcomes.
Comparison with Similar Compounds
1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other trifluoromethyl-substituted pyridines and phenyl ethers.
Uniqueness: The presence of both the trifluoromethyl group and the ether linkage in this compound imparts unique chemical and biological properties, distinguishing it from other compounds.
Comparison: Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-9(19)10-2-5-12(6-3-10)20-13-7-4-11(8-18-13)14(15,16)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLRYDKZAAZMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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